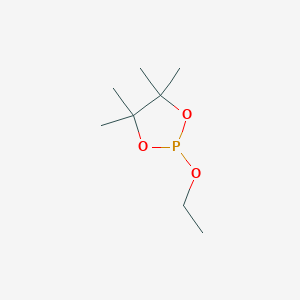![molecular formula C14H11NO4S B14657454 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene CAS No. 40807-05-4](/img/structure/B14657454.png)
1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group, a benzenesulfonyl group, and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of a benzene derivative followed by sulfonylation and subsequent ethenylation. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and sulfonyl chlorides for sulfonylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ethenyl group can be hydrogenated to form an ethyl group.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-aminobenzene.
Reduction: Formation of 1-[(E)-2-(benzenesulfonyl)ethyl]-3-nitrobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group and sulfonyl group influence the reactivity of the benzene ring, making it susceptible to further functionalization. The ethenyl group can participate in conjugation, affecting the compound’s electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(E)-2-(benzenesulfonyl)ethenyl]-4-nitrobenzene
- 1-[(E)-2-(benzenesulfonyl)ethenyl]-2-nitrobenzene
- 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-aminobenzene
Uniqueness
The combination of a nitro group, sulfonyl group, and ethenyl group on the benzene ring provides distinct electronic and steric properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
40807-05-4 |
|---|---|
Formule moléculaire |
C14H11NO4S |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene |
InChI |
InChI=1S/C14H11NO4S/c16-15(17)13-6-4-5-12(11-13)9-10-20(18,19)14-7-2-1-3-8-14/h1-11H/b10-9+ |
Clé InChI |
QPDCKELHZKDQNP-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
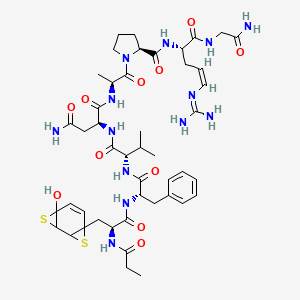


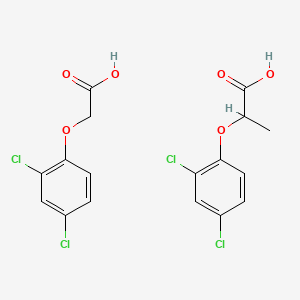
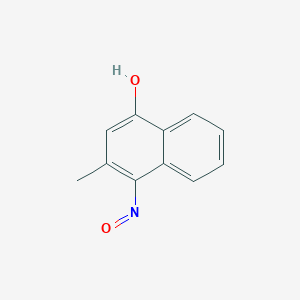
![N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14657415.png)
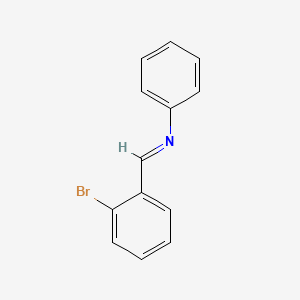

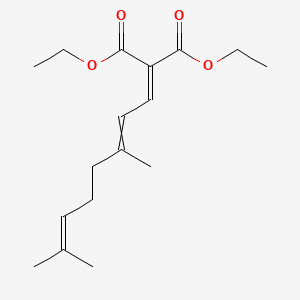
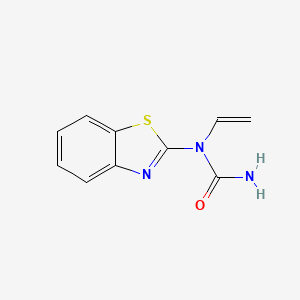
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

